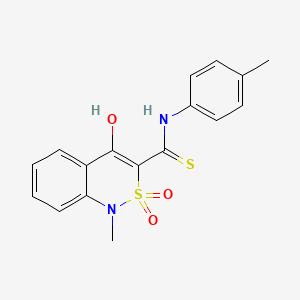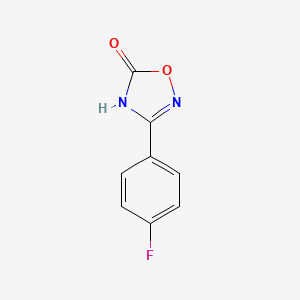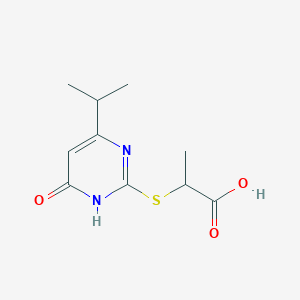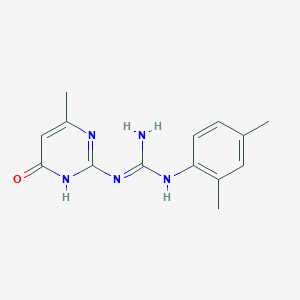
N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Vue d'ensemble
Description
Typically, this would include the compound’s systematic name, common name (if applicable), and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve a study of the compound’s reactivity, including the types of reactions it undergoes and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Biological Activities of Guanidine Compounds
Guanidine derivatives exhibit diverse biological activities and are significant in the development of novel drugs. They are involved in various therapeutic areas, including CNS activities, anti-inflammatory agents, and as inhibitors of Na+/H+ exchanger and NO synthase. Additionally, they serve as antithrombotic, antidiabetic, and chemotherapeutic agents, highlighting their versatility in drug design and development Sączewski & Balewski, 2009.
Tautomerism and Molecular Interactions
The impact of molecular interactions on the tautomeric equilibria of pyrimidine bases, such as those in the chemical structure of interest, has been explored. These interactions influence the stability of tautomeric forms, which is crucial for understanding the biochemical behavior and potential drug interactions of guanidine derivatives Person et al., 1989.
Metformin and Guanidine Derivatives
Metformin, a well-known guanidine derivative, showcases the potential of guanidine compounds in medical applications. Its diverse effects beyond glucose regulation, including cardio- and nephro-protection, antiproliferative, and immune-modulatory features, reflect the broader applicability of guanidine derivatives in treating a range of conditions Ursini et al., 2018.
Screening Guanidine Derivatives for Therapeutic Applications
Recent advancements in screening methodologies have highlighted the therapeutic potential of guanidine derivatives across various domains, including neurodegenerative disorders and anti-inflammatory, anti-protozoal, and anti-HIV agents. These developments underscore the importance of guanidine-based compounds in future drug discovery efforts Rauf, Imtiaz-ud-Din, & Badshah, 2014.
Synthetic Procedures and Biological Interest
The synthesis and exploration of 2-guanidinobenzazoles, compounds related to the chemical structure , demonstrate significant interest due to their potential therapeutic agents. These studies provide insight into the chemical versatility and the wide range of pharmacological activities associated with guanidine derivatives Rosales-Hernández et al., 2022.
Antifungal Agents Containing Guanidine
Guanidine-containing derivatives have shown promising antifungal activities against human-relevant fungal pathogens. This illustrates the potential of guanidine compounds in addressing fungal infections, contributing to the search for new antifungal drugs Baugh, 2022.
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, as well as appropriate safety precautions.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of study.
I hope this general approach is helpful. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-4-5-11(9(2)6-8)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVFROXGWUYYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



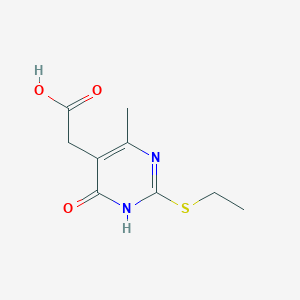
![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)
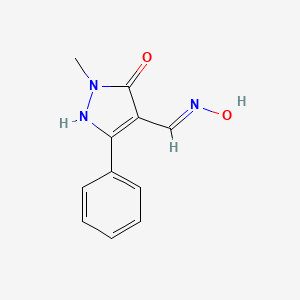
![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)
![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)
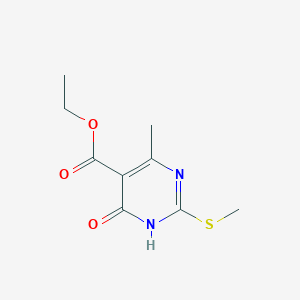
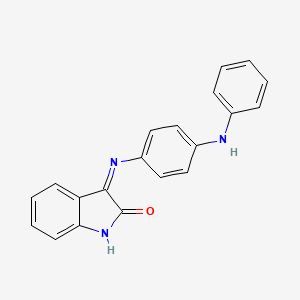
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
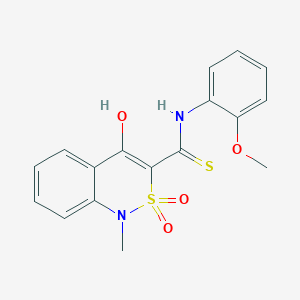
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)
